molecular formula C5H11ClO3S B3019429 2-Methoxybutane-1-sulfonyl chloride CAS No. 1785589-49-2

2-Methoxybutane-1-sulfonyl chloride

Cat. No. B3019429
CAS RN: 1785589-49-2
M. Wt: 186.65
InChI Key: CRURQIBAVZRDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybutane-1-sulfonyl chloride (MbsCl) is a chemical compound that is widely used in scientific research for various applications. It is a sulfonyl chloride derivative of 2-methoxybutane, which is a colorless liquid with a strong odor. MbsCl is a highly reactive compound that is used as a reagent for the synthesis of various organic compounds.

Mechanism Of Action

2-Methoxybutane-1-sulfonyl chloride reacts with primary and secondary amines to form sulfonamides. The reaction proceeds via the nucleophilic substitution of the chloride ion by the amine group. The resulting sulfonamide is a stable compound that can be used in various organic reactions.
Biochemical and Physiological Effects:
2-Methoxybutane-1-sulfonyl chloride does not have any known biochemical or physiological effects as it is not used for drug development or medical purposes. It is a chemical reagent that is used for scientific research purposes only.

Advantages And Limitations For Lab Experiments

2-Methoxybutane-1-sulfonyl chloride is a highly reactive compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 2-Methoxybutane-1-sulfonyl chloride is a hazardous chemical that should be handled with caution. It is highly reactive and can react violently with water and other reactive compounds. Therefore, it should be stored in a cool, dry place away from heat and moisture.

Future Directions

There are several future directions for the use of 2-Methoxybutane-1-sulfonyl chloride in scientific research. One potential application is in the synthesis of novel peptide-based drugs. 2-Methoxybutane-1-sulfonyl chloride can be used as a reagent for the protection of amino acids during peptide synthesis, which can lead to the development of new peptide-based drugs with improved therapeutic properties. Another potential application is in the synthesis of nucleotides and other organic compounds. 2-Methoxybutane-1-sulfonyl chloride can be used as a reagent for the protection of functional groups during organic synthesis, which can lead to the development of new organic compounds with improved properties. Overall, the future of 2-Methoxybutane-1-sulfonyl chloride in scientific research looks promising, and it is likely to play an important role in the development of new drugs and organic compounds.
Conclusion:
In conclusion, 2-Methoxybutane-1-sulfonyl chloride is a highly reactive compound that is widely used in scientific research for various applications. It is synthesized by the reaction of 2-methoxybutane with thionyl chloride and is used as a reagent for the synthesis of various organic compounds. 2-Methoxybutane-1-sulfonyl chloride does not have any known biochemical or physiological effects and is used for scientific research purposes only. It has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.

Synthesis Methods

2-Methoxybutane-1-sulfonyl chloride is synthesized by the reaction of 2-methoxybutane with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds at room temperature and yields 2-Methoxybutane-1-sulfonyl chloride as a colorless liquid. The purity of 2-Methoxybutane-1-sulfonyl chloride can be increased by distillation or recrystallization.

Scientific Research Applications

2-Methoxybutane-1-sulfonyl chloride is widely used in scientific research for various applications such as the synthesis of peptides, nucleotides, and other organic compounds. It is also used as a reagent for the protection of amino acids during peptide synthesis. 2-Methoxybutane-1-sulfonyl chloride is a highly reactive compound that reacts with primary and secondary amines to form sulfonamides, which are used in the synthesis of various organic compounds.

properties

IUPAC Name

2-methoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-3-5(9-2)4-10(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRURQIBAVZRDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybutane-1-sulfonyl chloride

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